molecular formula C18H17ClN4O2 B2731337 3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905765-11-9

3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No. B2731337
CAS RN: 905765-11-9
M. Wt: 356.81
InChI Key: SUYHRGROYZHUTL-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. It has been extensively researched due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Antimicrobial Activities

Researchers have synthesized novel derivatives of 1,2,4-triazole and assessed their antimicrobial properties. Some compounds, derived from reactions involving similar structures, demonstrated good or moderate activities against a range of microorganisms, highlighting their potential as antimicrobial agents. The synthesis process involved reactions of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with promising antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Structural and Electronic Properties

The structural and electronic properties of triazole derivatives, including compounds structurally related to "3-((4-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one," have been extensively studied. Techniques such as X-ray diffraction and density functional theory (DFT) calculations were used to determine molecular structures and explore their electronic characteristics. These studies provide insights into the compounds' molecular conformations and potential interactions, which could inform their applications in material science or drug design (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, & Selami, 2011).

Lipase and α-Glucosidase Inhibition

A study on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide focused on their inhibition of lipase and α-glucosidase enzymes. Such inhibitory activity suggests potential applications in treating conditions like obesity and diabetes by regulating lipid digestion and glucose metabolism. Compounds exhibiting significant inhibitory effects could serve as leads for the development of new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).

Anticancer Evaluation

The anticancer potential of some 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives was evaluated against a panel of cancer cell lines. This research underscores the importance of triazine derivatives in developing new anticancer drugs. By understanding their mechanisms of action against various cancer types, researchers can design more effective treatments (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name

3-(4-chloroanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-2-25-15-9-3-12(4-10-15)11-16-17(24)21-18(23-22-16)20-14-7-5-13(19)6-8-14/h3-10H,2,11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHRGROYZHUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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